7-Methoxy-4-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]quinoline

Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

Researchers requiring a geometrically defined quinoline-pyridine thioether for coordination chemistry or kinase screening often face supply gaps for C-2-substituted analogs. This compound resolves that need with a 4-pyridylmethyl sulfanyl group at the C-2 position, creating a thermodynamically favorable five-membered chelate ring distinct from C-8 isomers. - Enables predictable N,S-bridging topology for MOF, luminescent material, and catalytic assembly design. - Offers a patent-circumventing entry point for c-Met, PIM-1/2, and JAK/STAT kinase panel screening. - Supplied with full analytical characterization to ensure batch-to-batch reproducibility and reliable procurement.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B12254386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]quinoline
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=CC=NC=C3
InChIInChI=1S/C17H16N2OS/c1-12-9-17(21-11-13-5-7-18-8-6-13)19-16-10-14(20-2)3-4-15(12)16/h3-10H,11H2,1-2H3
InChIKeyKDSBCBZGTWGBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound-Class Positioning


7-Methoxy-4-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]quinoline (CAS 1192806-70-4; molecular formula C₁₇H₁₆N₂OS; molecular weight 296.4 g/mol) is a heterocyclic thioether that combines a 7-methoxy-4-methylquinoline scaffold with a pyridin-4-ylmethyl sulfanyl substituent at the C-2 position . This compound belongs to the broader class of quinoline–pyridine hybrid ligands, a family actively investigated for metal-coordination architectures [1], antimicrobial agents [2], and kinase-targeted anticancer candidates [3]. Unlike simple 2-mercaptoquinoline precursors that are primarily used as synthetic intermediates, the S-pyridin-4-ylmethyl modification introduces a second nitrogen-donor site and extended π-system, thereby altering both reactivity and biological recognition potential in ways that are not achievable with the parent thiol .

Ligand class Pre-organized N,S-donor framework via stable thioether, replacing oxidation-prone thiol.
Binding motif Extended dual-heterocycle π-system with quinoline and 4-pyridylmethyl nitrogen sites.
Substitution pattern Underexplored C-2 thioether distinct from common C-8 ligands, enabling new coordination topologies.

Why Generic Quinoline–Thioether Analogs Cannot Replace This Compound


Even structurally similar quinoline–pyridine thioethers can exhibit markedly different properties depending on the position of the pyridyl attachment, the substitution site on the quinoline ring, and the nature of additional substituents. The target compound’s 4-pyridylmethyl substituent at C-2 positions a nitrogen donor in a geometry distinct from the 3-pyridylmethyl isomer (CAS 1192805-75-6), with literature documenting that pyridine positional isomerism alters metal-coordination topology [1] and can affect biological target engagement [2]. Furthermore, the C-2 substitution on the quinoline scaffold (as opposed to C-8 in TQMP4) changes the distance and orientation between the quinoline nitrogen and the pyridine nitrogen, directly influencing chelate ring size and complex stability [1]. These structural variations mean that substituting one analog for another in a synthetic or screening workflow can lead to divergent outcomes in coordination chemistry, biological activity, and formulation behavior, making empirical validation indispensable.

4-Pyridylmethyl vs. 3-pyridylmethyl isomerism: attachment position alters inter-nitrogen distance and coordination topology, limiting direct replacement.

C-2 vs. C-8 quinoline substitution: chelate ring size shifts from five-membered (C-2) to four-membered (C-8), affecting complex stability and binding geometry.

Quantitative Differentiation Evidence vs. Closest Analogs


C-2 Thioether vs. C-2 Thiol Precursor: Physicochemical Stability

The target compound is the S-pyridin-4-ylmethyl derivative of 7-methoxy-4-methylquinoline-2-thiol (CAS 52507-57-0). This S-alkylation converts a reactive free thiol (pKa ~6–7) into a stable thioether, simultaneously increasing molecular weight from 205.3 to 296.4 g/mol and introducing an additional pyridine nitrogen. The free thiol precursor is primarily a synthetic intermediate, whereas the S-alkylated product provides a pre-organized N,S-donor framework suitable for direct metal coordination without requiring in situ deprotonation . This chemical transformation eliminates thiol-related oxidation sensitivity and disulfide formation that can compromise reproducibility in biological assays .

Thioether vs Thiol
Data to verify
ΔMW +91.1 g/mol; donor atoms +1 (N,S framework)
Supports procurement of stable thioether over oxidation-prone thiol
Thiol instability class-level; vendor data review advised
Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

4-Pyridylmethyl vs. 3-Pyridylmethyl Isomerism: Metal-Binding Geometry

The target compound (4-pyridylmethyl isomer, CAS 1192806-70-4) and its 3-pyridylmethyl analog (CAS 1192805-75-6) are positional isomers differing only in the attachment point of the pyridine ring. In the structurally analogous TQMP ligand series, substituting the pyridine attachment from the 3-position to the 4-position alters the N(quinoline)–S–C–N(pyridine) torsion angle and the inter-nitrogen distance, producing distinct coordination modes: TQMP3 (3-pyridyl) favors mononuclear chelates, while TQMP4 (4-pyridyl) supports both mononuclear and dinuclear ring architectures with transition metals [1]. The 4-pyridyl isomer places the pyridine nitrogen in a para orientation relative to the methylene linker, maximizing the distance between the two heterocyclic nitrogen donors and facilitating the formation of extended coordination polymers [1].

4- vs 3-Pyridyl Isomer
Class-level
Target (4-pyridyl): N–N ≈7.2 Å, dinuclear/mononuclear complexes
Comparator (3-pyridyl): N–N ≈6.1 Å, mononuclear only
4-pyridyl enables bridging coordination not accessible with 3-pyridyl
Distances modeled from TQMP4; direct data pending
Coordination Chemistry Crystal Engineering Ligand Design

C-2 vs. C-8 Thioether Attachment: Chelate Ring Architecture

The target compound bears the pyridin-4-ylmethyl thioether at the quinoline C-2 position, whereas the most extensively studied analog TQMP4 (8-[(pyridin-4-yl)methylthio]quinoline) places it at C-8. This substitutional difference fundamentally alters the chelating architecture: C-2 substitution creates a five-membered chelate ring upon N(quinoline),S-coordination, while C-8 substitution generates a four-membered chelate ring [1]. The five-membered chelate is thermodynamically favored (chelate effect), and the C-2 attachment positions the thioether sulfur adjacent to the quinoline nitrogen, producing a compact N,S-binding pocket. In contrast, C-8 substitution places the sulfur distal to the quinoline nitrogen, requiring the pyridine nitrogen to complete a bidentate N(pyridine),S-chelate instead [1].

Chelate Ring Architecture
Class-level
5-membered (C-2) vs 4-membered (C-8) chelate ring; 5-membered thermodynamically favored
C-2 substitution may yield more stable metal complexes
Based on chelate effect principles; experimental stability constants unreported
Coordination Chemistry Ligand Topology Chelate Effect

Antimicrobial Activity Potential of Quinoline–Pyridine Thioether Ligands

The TQMP ligand family, including TQMP4 (8-[(pyridin-4-yl)methylthio]quinoline), demonstrates measurable antibacterial and antifungal activities against Gram-positive (Sarcina ureae, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains, as well as fungi (Aspergillus niger, Saccharomyces cerevisiae, Fusarium oxysporum) [1][2]. While the target compound differs in quinoline substitution position (C-2 vs. C-8), both compounds share the 4-pyridylmethyl thioether motif and the quinoline N,S-donor framework. In the broader quinoline–thioether class, antimicrobial potency is modulated by the position of the thioether linkage and the identity of the heterocyclic substituents, with the pyridine moiety contributing to membrane penetration and metal-chelation-dependent mechanisms [2].

Antimicrobial Precedent
Class-level
TQMP4 active against S. aureus, E. coli, fungi; target compound not directly tested
Supports antimicrobial screening prioritization
No MIC data for this compound; verify in strain panel
Antimicrobial Screening Bioinorganic Chemistry Ligand Bioactivity

Kinase Inhibitor Scaffold Potential of Pyridine–Quinoline Hybrids

Quinoline–pyridine hybrids are established scaffolds in kinase inhibitor discovery. In c-Met inhibitor SAR studies, introducing a pyridyl moiety onto the 2-aryl ring of quinoline-based leads mitigated quinone formation potential while preserving ATP-site binding [1]. Separately, pyridine–quinoline hybrids have demonstrated competitive and non-competitive PIM-1 kinase inhibition with IC₅₀ values in the low micromolar range (e.g., 1.18 μM against MCF-7 cells, outperforming lapatinib’s IC₅₀ of 4.69 μM) [2]. While the target compound has not been directly profiled against these kinases, the presence of both a 4-pyridyl nitrogen (potential hinge-binding element) and a 7-methoxy group (favorable for ATP-pocket occupancy) positions it as a kinase-focused screening candidate distinct from simpler quinoline analogs lacking dual heterocyclic functionality [1][2].

Kinase Target Potential
Class-level
Pyridine-quinoline hybrids inhibit c-Met, PIM-1; target compound has underexplored C-2 substitution
Scaffold fit for kinase panel screening
No direct kinase data; SAR context-dependent
Kinase Inhibition Anticancer Drug Discovery SAR Analysis

Angiogenesis-Related Therapeutic Potential in Patent Landscape

Patent WO2006093253A1 (and corresponding US filings) discloses a broad series of cyclic compounds bearing a quinolylalkylthio group—a substructure that encompasses the target compound’s core motif—as therapeutic agents for angiogenesis-related diseases including cancer, rheumatoid arthritis, age-related macular degeneration, diabetic retinopathy, and other neovascular conditions [1]. The patent specifically claims compounds where the quinolylalkylthio group is connected to various heterocyclic and carboxamide frameworks, establishing prior art for the use of this pharmacophoric element in anti-angiogenic therapy. The target compound, with its 4-pyridylmethyl thioether linkage at quinoline C-2, represents a structurally distinct embodiment within this claimed space, offering a simplified, non-fused ligand format that may serve as a modular fragment for further elaboration or as a probe for target identification studies [1].

Patent Landscape
Class-level
Quinolylalkylthio group claimed for anti-angiogenesis; target compound as modular fragment
May serve as probe for target ID studies
Patent-derived scope; biological data for exact compound absent
Angiogenesis Inhibition Cancer Therapeutics Patent Landscape

Recommended Application Scenarios Based on Evidence-Driven Differentiation


MOF and Coordination Polymer Construction with Bridging N,S-Donors

The target compound’s 4-pyridylmethyl thioether motif enables bridging coordination modes between metal centers, as demonstrated in the TQMP4 ligand series where 4-pyridyl isomers form extended 1D chains, 2D nets, and dinuclear rings with Cd(II), Ag(I), and transition metals [1]. Its C-2 substitution on quinoline creates a five-membered chelate ring with the quinoline nitrogen—thermodynamically more favorable than the four-membered chelate of C-8 analogs—potentially yielding more robust coordination assemblies. Researchers synthesizing luminescent materials, porous frameworks, or catalytic metal-organic architectures should prioritize this compound over C-8-substituted analogs (e.g., TQMP4) when chelate stability and predictable N,S-binding topology are critical design parameters [1].

Antimicrobial Ligand Screening Against Drug-Resistant Strains

Structurally homologous quinoline–pyridine thioether ligands exhibit measurable activity against clinically relevant microorganisms including S. aureus, E. coli, P. aeruginosa, A. niger, S. cerevisiae, and F. oxysporum [1][2]. The target compound combines the 4-pyridylmethyl thioether (associated with bioactivity in the TQMP series) with a 7-methoxy substituent that may further modulate lipophilicity and membrane penetration. Screening this specific compound against multidrug-resistant strains—particularly methicillin-resistant S. aureus (MRSA) and fluconazole-resistant Candida species—is warranted given the class precedent, and the compound’s C-2 substitution may yield a resistance profile distinct from established quinoline antimicrobials [2].

Kinase Inhibitor Fragment-Based Discovery in C-2 Thioether Space

The quinoline–pyridine hybrid motif is validated in multiple kinase programs, with pyridyl substituents contributing to hinge-region binding and metabolic stability [3][4]. The target compound offers a structurally distinct entry point into this chemical space: the 4-pyridylmethyl thioether at C-2 is not commonly explored in kinase inhibitor libraries, potentially circumventing existing intellectual property while retaining the key pharmacophoric elements (heterocyclic nitrogen for hinge binding, methoxy for pocket occupancy, thioether for conformational flexibility). Screening this compound in kinase panels focused on c-Met, PIM-1/2, or other oncology targets can identify novel starting points for lead optimization [4].

Angiogenesis Target Identification and Chemical Probe Development

Patent WO2006093253A1 establishes the quinolylalkylthio group as a privileged substructure for anti-angiogenic therapy across oncology, ophthalmology, and inflammatory disease indications [5]. The target compound’s relatively low molecular weight (296.4 g/mol) and simplified structure (no additional fused rings or complex amide linkages) make it suitable as a minimal pharmacophoric probe for target deconvolution studies. Researchers investigating the molecular targets of quinolylalkylthio compounds can use this compound in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify engagement partners, while the pyridyl nitrogen provides a synthetic handle for linker attachment in chemical probe design [5].

Application
Selection Property
Validation Focus
MOF and coordination polymer studies
Bridging N,S-donor topology (4-pyridyl)
Extended architecture assembly review
Antimicrobial screening studies
4-Pyridylmethyl thioether motif
Strain-panel MIC endpoint review
Kinase inhibitor fragment-based discovery
C-2 thioether quinoline scaffold
Kinase panel selectivity review
Angiogenesis target identification probe
Quinolylalkylthio pharmacophore
Target engagement assay review
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